molecular formula C12H12O5 B14087816 Radicinin from alternaria chrysanthemi

Radicinin from alternaria chrysanthemi

Cat. No.: B14087816
M. Wt: 236.22 g/mol
InChI Key: SDKXGAICTNHFCN-UHFFFAOYSA-N
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Description

Radicinin is a phytotoxic compound produced by the fungus Alternaria chrysanthemi

Preparation Methods

Radicinin can be produced through both natural and synthetic methods.

Natural Production: Radicinin is naturally produced by Alternaria chrysanthemi when cultured on specific media such as Czapek-Dox medium or potato dextrose broth . The production of radicinin is influenced by various cultural conditions, including the strain of the fungus and the composition of the growth medium .

Synthetic Routes: While detailed synthetic routes for radicinin are not extensively documented, the compound can be synthesized through stereoselective synthesis methods. These methods involve the use of specific reagents and catalysts to achieve the desired stereochemistry .

Industrial Production: For large-scale production, optimizing fungal fermentation processes is crucial. This involves selecting the best fungal strains and cultural conditions to maximize radicinin yield .

Chemical Reactions Analysis

Radicinin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: Radicinin can be oxidized to form radicinol, another phytotoxic compound. This reaction typically requires oxidizing agents such as potassium permanganate or hydrogen peroxide .

Reduction: Reduction of radicinin can yield deoxyradicinin, which involves the use of reducing agents like sodium borohydride .

Substitution: Radicinin can undergo substitution reactions to form various derivatives. For example, acetylation of radicinin produces acetyl radicinin .

Major Products: The major products formed from these reactions include radicinol, deoxyradicinin, and acetyl radicinin .

Mechanism of Action

Radicinin exerts its effects through its phytotoxic activity. It inhibits the growth of target plants by interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the integrity of cell membranes and disrupt metabolic pathways .

Properties

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

3-hydroxy-2-methyl-7-prop-1-enyl-2,3-dihydropyrano[3,2-c]pyran-4,5-dione

InChI

InChI=1S/C12H12O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10,13H,1-2H3

InChI Key

SDKXGAICTNHFCN-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC2=C(C(=O)C(C(O2)C)O)C(=O)O1

Origin of Product

United States

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